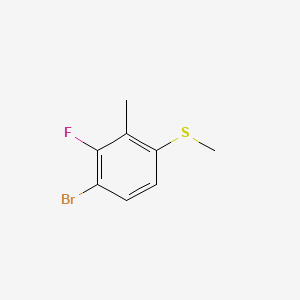

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane

Description

“(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane” is an organosulfur compound characterized by a phenyl ring substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 4, 3, and 2, respectively, along with a methylsulfane (-S-CH₃) moiety. Its molecular formula is C₈H₈BrFS, with a molar mass of 235.12 g/mol . The compound’s structure combines halogenated and alkyl substituents, which influence its electronic properties, steric hindrance, and reactivity.

Properties

Molecular Formula |

C8H8BrFS |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

1-bromo-2-fluoro-3-methyl-4-methylsulfanylbenzene |

InChI |

InChI=1S/C8H8BrFS/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |

InChI Key |

SRFXXGXCQNWWNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)SC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Reagents

- Aromatic precursors: Typically, substituted methylphenyl derivatives are used as starting materials.

- Brominating agents: Various brominating agents are suitable, including bromotrichloromethane, N-bromosuccinimide, bromine, and bromodimethylsulfonium salts. These agents allow selective bromination at the desired aromatic position.

- Fluorination reagents: Electrophilic fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

- Sulfur sources: Sodium sulfide (Na2S) or thiolates are commonly employed to introduce the sulfanyl group via nucleophilic aromatic substitution or metalation routes.

Solvent Systems and Reaction Conditions

The choice of solvent is critical for reaction efficiency and selectivity. Common solvents include:

Reaction temperatures range from ambient (~20 °C) to reflux conditions (~60 °C or higher), depending on the step.

Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) for Sulfide Formation

One common approach is the nucleophilic substitution of a halogenated aromatic precursor with sodium sulfide or a thiolate salt to install the methylsulfanyl group:

- A solution of the bromofluoromethylphenyl derivative in tert-butanol is stirred with an aqueous sodium sulfide solution at room temperature for 1 to 24 hours.

- Upon completion, the mixture is extracted with dichloromethane, washed, dried, and concentrated to yield the bis-benzylic sulfide intermediate.

- This intermediate can be methylated using methyl iodide or methyl sulfate to afford the methylsulfanyl group.

Electrophilic Bromination

- Bromination is performed using brominating agents such as N-bromosuccinimide or bromotrichloromethane in solvents like toluene or acetonitrile.

- The reaction temperature is controlled between 20 °C and reflux to achieve selective bromination at the 4-position of the aromatic ring.

- Bases such as sodium acetate or potassium carbonate are employed to neutralize acids formed during the reaction.

Electrophilic Fluorination

- Fluorination is achieved via metalation-fluorination sequences using organolithium or Grignard reagents followed by treatment with electrophilic fluorinating agents such as NFSI.

- The reaction is sensitive to solvent choice; heterogeneous conditions with toluene and solid NFSI have been shown to give better yields compared to homogeneous THF systems.

- Catalytic amounts of water can influence the fluorination efficiency.

Representative Synthetic Procedure and Data Table

Analytical and Purification Techniques

- Crystallization: The compound can be crystallized from solvent mixtures such as toluene/acetonitrile or water/ethanol mixtures, with controlled heating and cooling cycles to obtain pure crystalline forms.

- Filtration and washing: Post-reaction mixtures are filtered, washed with solvents like water or solvent mixtures, and dried under reduced pressure.

- Spectroscopic characterization: Raman spectroscopy and nuclear magnetic resonance (NMR) are employed to confirm structural integrity and purity.

- Chromatographic purification: When necessary, column chromatography using silica gel and appropriate eluents is used for further purification.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl sulfane derivatives.

Scientific Research Applications

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of halogenated aryl methylsulfanes. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity and Sulfane Sulfur Dynamics The target compound’s methylsulfane group can transfer sulfane sulfur to nucleophiles (e.g., cyanide, thiols) or participate in S-sulfhydration, similar to other sulfane sulfur-containing compounds like thiosulfate (S₂O₃²⁻) and persulfides (RSSH) . Unlike polysulfides (RSnR, n ≥ 3), which have multiple labile sulfur atoms, the methylsulfane group in this compound has a single sulfur atom, limiting its sulfur-donor capacity but enhancing stability .

Biological Relevance

- Sulfane sulfur compounds are implicated in mitochondrial bioenergetics, antioxidant defense, and apoptosis regulation . While garlic-derived polysulfides (e.g., diallyl trisulfide) exhibit potent anticancer effects, halogenated aryl methylsulfanes like the target compound are less studied biologically. Their halogen substituents may confer unique pharmacokinetic properties, such as increased membrane permeability .

Synthetic and Computational Insights

- Computational studies on dimerization energies of similar compounds (e.g., methyl(4-(naphthalen-2-yl)phenyl)sulfane) reveal that substituents like bromo and fluoro groups stabilize π-π stacking interactions, which could influence crystallization or aggregation behavior .

- The compound’s synthesis likely parallels methods for benzofuran-based sulfoxides (e.g., nucleophilic aromatic substitution or cross-coupling reactions), though halogen positioning may require regioselective strategies .

While specific data for the target compound are lacking, brominated aromatics generally necessitate precautions against inhalation and skin contact .

Biological Activity

Introduction

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound notable for its unique structural features, including a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, alongside a methyl sulfide functional group. This combination of substituents suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Bromine and Fluorine Substituents : These halogens are known to enhance the lipophilicity and bioactivity of organic compounds.

- Methyl Sulfide Group : This functional group is associated with various biological activities, including antimicrobial effects.

Antimicrobial Properties

Research indicates that many organosulfur compounds exhibit significant antimicrobial activity against bacteria and fungi. The presence of halogen atoms in this compound may enhance its effectiveness against microbial strains.

Case Studies

- Antibacterial Efficacy : A study demonstrated that similar organosulfur compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

- Antifungal Activity : Compounds with comparable structures have been shown to inhibit fungal growth, indicating potential applications in treating fungal infections.

Anticancer Properties

The compound's structure suggests potential anticancer activity, likely due to its ability to interact with biological macromolecules such as proteins involved in cell signaling pathways.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, which could be a pathway for this compound as well.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Potentially high | Promising |

| (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane | Moderate | Moderate |

| (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane | Low | High |

Synthesis and Characterization

Various synthetic routes have been developed to produce this compound. The efficiency of these methods can vary significantly based on reaction conditions such as temperature and solvent choice. The synthesis often involves the use of halogenated precursors and sulfide reagents.

Predictive Models for Biological Activity

Predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activities based on the compound's structural characteristics. These models suggest that the compound may exhibit a range of biological activities beyond those currently studied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.